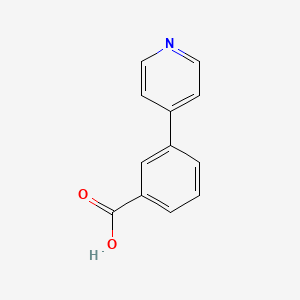

3-(Pyridin-4-yl)benzoic acid

Descripción general

Descripción

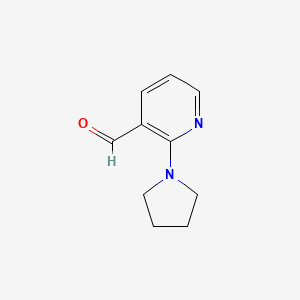

3-(Pyridin-4-yl)benzoic acid is a compound that features a pyridine ring attached to a benzoic acid moiety. This structure is a key building block in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers due to its ability to act as a ligand, coordinating with metal ions through its nitrogen atom on the pyridine ring and the carboxylate group .

Synthesis Analysis

The synthesis of derivatives of this compound and related compounds often involves solvothermal or hydrothermal methods. For instance, metal-organic frameworks have been synthesized using 4-(pyridin-4-yl)benzoic acid as a ligand in a solvothermal process, resulting in compounds with distinct chromotropism and phase transformations . Similarly, coordination polymers have been created using a flexible achiral ligand derived from this compound, leading to structures with varying topologies and interpenetration . These syntheses highlight the versatility of pyridine carboxylic acids in constructing complex architectures.

Molecular Structure Analysis

The molecular structure of coordination compounds derived from this compound is diverse, ranging from one-dimensional chains to three-dimensional frameworks. For example, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates exhibit one-dimensional coordination polymers with interesting two-dimensional molecular arrays . In another case, metal-organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid display a variety of two-dimensional layers and interpenetration patterns . These structures are often determined using single-crystal X-ray diffraction, showcasing the ability of this compound derivatives to form complex and varied coordination networks.

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is exploited in the formation of coordination polymers and MOFs. These compounds can react with metal ions to form coordination bonds, resulting in structures with specific topologies and properties. For instance, reactions with metal nitrates under hydrothermal conditions yield coordination polymers with significant functions of supramolecular interactions . Additionally, the reaction of metal salts with 3-pyridin-4-yl-benzoic acid under ambient conditions affords 3-D metal-organic frameworks with new net topologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from this compound are influenced by their molecular structure. For example, the photophysical properties of lanthanide complexes synthesized from derivatives of 3,5-dihydroxy benzoates show efficient light harvesting and luminescence efficiencies . The solvatochromic and thermo-responsive properties of metal-organic frameworks based on 4-(pyridin-4-yl)benzoic acid demonstrate the influence of solvent interactions on the color and phase of the materials . Additionally, the selective and hysteretic sorption properties of MOFs with 3,5-di(pyridine-4-yl)benzoate for carbon dioxide highlight their potential in gas separation and storage . The fluorescent emission and magnetic properties of coordination polymers with 3-pyridin-3-yl-benzoate further illustrate the diverse functionalities that can be achieved .

Aplicaciones Científicas De Investigación

Luminescence and Magnetism in Coordination Polymers

3-(Pyridin-4-yl)benzoic acid has been utilized in synthesizing coordination polymers with lanthanide ions, demonstrating significant properties like luminescence and magnetism. The studies of these polymers show that they can emit characteristic luminescence and exhibit antiferromagnetic character (Hou et al., 2013).

Metal-Organic Frameworks (MOFs)

This compound is instrumental in forming metal-organic frameworks (MOFs). For instance, reactions with different metal salts under ambient conditions have afforded a series of 3-D MOFs with new types of connected net topologies (Jiang et al., 2009). Another study synthesizes MOFs using this acid as a ligand, leading to structures that exhibit water-induced phase transformations and solvatochromism (Mehlana et al., 2012).

Ligand Binding in Cytochrome P450 Monooxygenases

The compound has been employed to investigate ligand binding modes in cytochrome P450 monooxygenases. These studies are critical for understanding how molecules bind to the enzyme, influencing its catalytic cycle (Podgorski et al., 2020).

Photophysical Properties in Lanthanide-Based Coordination Polymers

Research involving lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including modifications with pyridyl moieties, has been conducted to assess their photophysical properties (Sivakumar et al., 2011).

Crystalline and Magnetic Properties

Studies on crystalline and magnetic properties of metal-organic coordination architectures using 3-pyridin-3-yl-benzoate have yielded new insights into the formation of coordination polymers with unique properties (Zhong et al., 2008).

Electrocatalysis in Water Splitting

The compound has been used in synthesizing metal(II)–organic frameworks (MOFs) acting as electrocatalysts for water splitting, highlighting the importance of metal(II) ions in electrocatalytic activity (Gong et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

3-(Pyridin-4-yl)benzoic acid is primarily used in the synthesis of metal-organic frameworks (MOFs) . These MOFs have been used as sorbents for volatile solvents and gases .

Mode of Action

The compound interacts with its targets through supramolecular interactions between the framework (host) and the adsorbed species (guest) . These interactions often involve structural changes which can reversibly induce pore opening and closing .

Biochemical Pathways

It’s known that the compound plays a role in the formation of mofs, which can be used for the adsorption of various volatile organic compounds (vocs) .

Pharmacokinetics

It’s known that the compound has a melting point of 268 °c and a boiling point of 4050±280 °C . It’s also known that the compound is almost insoluble in water, but soluble in organic solvents such as ethanol, acetone, and dichloromethane .

Result of Action

The primary result of the action of this compound is the formation of MOFs . These MOFs can be used for the adsorption of various VOCs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at room temperature . It should also be kept away from fire sources and oxidizing agents .

Análisis Bioquímico

Biochemical Properties

3-(Pyridin-4-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain metal ions, forming metal-organic frameworks (MOFs) that exhibit selective adsorption properties

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been found to impact cell signaling pathways, which are essential for maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with metal ions can result in the formation of complexes that inhibit certain enzymatic activities . Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For instance, it has been found to influence the activity of enzymes involved in the synthesis and degradation of specific metabolites . These interactions can affect metabolic flux and alter the levels of metabolites within cells, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s role in cellular processes and its potential effects on cellular function.

Propiedades

IUPAC Name |

3-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGIZNZSONLPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383782 | |

| Record name | 3-(Pyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4385-78-8 | |

| Record name | 3-(4-Pyridinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Pyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pyridin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

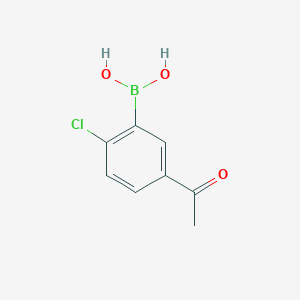

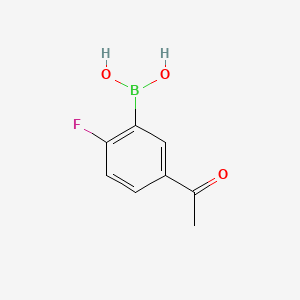

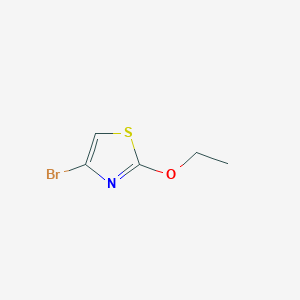

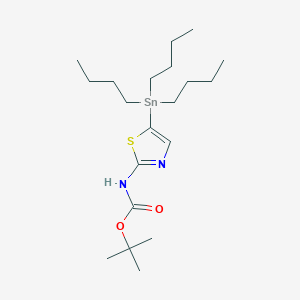

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural formula of 3-(pyridin-4-yl)benzoic acid and what are its key spectroscopic characteristics?

A1: this compound (C12H9NO2) features a carboxylic acid group (-COOH) attached to the benzene ring at the meta position relative to a pyridyl group. This pyridyl group is connected to the benzene ring through its 4th position.

Q2: How does this compound contribute to the formation of coordination polymers?

A2: The structure of this compound, featuring both a carboxylic acid and a pyridine group, makes it an excellent ligand for the construction of coordination polymers. The carboxylic acid group can act as a bridge between metal centers, while the pyridine nitrogen can also potentially coordinate. This versatility allows for the creation of diverse architectures. For example, in several studies, the compound has been used to create 1D and 3D coordination polymers with various metal ions, including lanthanides [], copper [, ], manganese [], and nickel [].

Q3: How does the structure of this compound influence the properties of the resulting coordination polymers?

A3: The specific arrangement of the carboxylic acid and pyridine groups in this compound plays a crucial role in determining the final structure and properties of the coordination polymers.

Q4: What are the potential applications of coordination polymers incorporating this compound?

A4: The unique properties of coordination polymers derived from this compound lend themselves to various applications:

Q5: Have computational methods been used to study this compound and its complexes?

A5: Yes, computational chemistry has been employed to gain deeper insights into these systems. For instance, density functional theory (DFT) calculations were used to optimize the geometry of a manganese-based coordination polymer with this compound and to understand its magnetic properties []. Such calculations can provide valuable information about electronic structure, bonding, and other properties that can be challenging to obtain solely through experimental means.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.